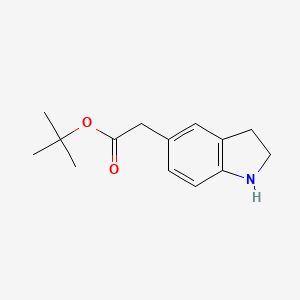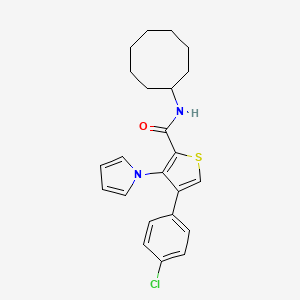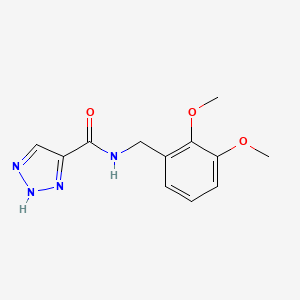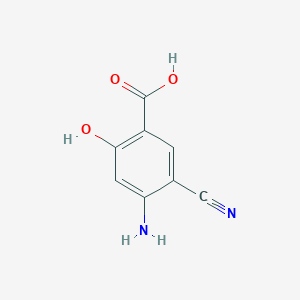![molecular formula C22H19N5O3 B2862135 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 941908-68-5](/img/structure/B2862135.png)
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide” is a derivative of 2-((pyridin-4-ylmethyl)amino)nicotinamide . It is part of a series of compounds that were designed and synthesized as potent reversal agents against P-glycoprotein-mediated multidrug resistance (MDR) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridin-4-ylmethyl group, a dihydropyrido[3,2-d]pyrimidin-1(2H)-yl group, and a p-tolyl group .Chemical Reactions Analysis
The compound is part of a series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives . These compounds have shown great potency in reversing adriamycin (ADM) resistance in K562/A02 cells .Scientific Research Applications
Synthesis and Biological Activities
- Compounds with pyrimidinone and oxazinone derivatives, synthesized using similar starting materials, have shown antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (A. Hossan et al., 2012).
- Similar synthetic pathways have led to the creation of anti-inflammatory agents, indicating the compound's potential use in researching new anti-inflammatory drugs (A. Amr et al., 2007).
Imaging and Diagnostic Applications
- Analogous compounds have been developed as selective radioligands for imaging translocator proteins with PET scans, highlighting potential applications in diagnostic imaging and neuroscience research (F. Dollé et al., 2008).
Chemical Synthesis and Reactivity Studies
- Studies on the reactivity and synthesis of related pyrimidine and piperidone derivatives have provided insights into novel synthetic routes and chemical transformations, which can be crucial for developing new chemical entities (E. Klimova et al., 2013).
Pharmacological Research
- Research on 2-aminopyrimidine-containing ligands for histamine H4 receptors has revealed their potential in treating inflammatory and pain conditions, suggesting possible pharmacological applications for structurally related compounds (R. Altenbach et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15-4-6-17(7-5-15)25-19(28)14-26-18-3-2-10-24-20(18)21(29)27(22(26)30)13-16-8-11-23-12-9-16/h2-12H,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPMTKRJPQDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B2862052.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2862061.png)
![N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862062.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)



![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862070.png)


